4-Chloro-2-nitropyrazolo[1,5-A]pyrazine

Catalog No.
S7741706
CAS No.
M.F
C6H3ClN4O2
M. Wt
198.57 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Chloro-2-nitropyrazolo[1,5-A]pyrazine

Product Name

4-Chloro-2-nitropyrazolo[1,5-A]pyrazine

IUPAC Name

4-chloro-2-nitropyrazolo[1,5-a]pyrazine

Molecular Formula

C6H3ClN4O2

Molecular Weight

198.57 g/mol

InChI

InChI=1S/C6H3ClN4O2/c7-6-4-3-5(11(12)13)9-10(4)2-1-8-6/h1-3H

InChI Key

DYPUAHYRLXTQHZ-UHFFFAOYSA-N

SMILES

C1=CN2C(=CC(=N2)[N+](=O)[O-])C(=N1)Cl

Canonical SMILES

C1=CN2C(=CC(=N2)[N+](=O)[O-])C(=N1)Cl

4-Chloro-2-nitropyrazolo[1,5-A]pyrazine is a heterocyclic compound characterized by a fused pyrazole and pyrazine ring structure, with the molecular formula C6H3ClN4O2C_6H_3ClN_4O_2 and a molecular weight of approximately 198.6 g/mol. This compound features a chlorine atom at the 4-position and a nitro group at the 2-position of the pyrazolo ring, contributing to its unique chemical properties and potential biological activities. Its structural configuration allows for various chemical modifications, making it a valuable compound in medicinal chemistry and materials science.

  • Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of palladium catalysts. This reaction is significant for synthesizing amino derivatives, which may exhibit enhanced biological activities.
  • Substitution: The chlorine atom can undergo nucleophilic substitution with various nucleophiles, including amines and thiols. This process is often facilitated by bases like sodium hydroxide in solvents such as dimethyl sulfoxide.
  • Oxidation: Although less common, this compound can be oxidized to form various derivatives using strong oxidizing agents like potassium permanganate or hydrogen peroxide.

Research on 4-Chloro-2-nitropyrazolo[1,5-A]pyrazine indicates potential biological activities that warrant further investigation. The compound has been studied for its possible antimicrobial and anticancer properties, with mechanisms involving enzyme inhibition and interaction with nucleic acids. Its unique structural features allow it to modulate biological pathways, making it a candidate for drug development targeting specific enzymes and receptors .

The synthesis of 4-Chloro-2-nitropyrazolo[1,5-A]pyrazine can be achieved through several methods:

  • Nitration Method: One common approach involves nitrating 4-chloropyrazole using a mixture of concentrated nitric acid and sulfuric acid under controlled conditions. This method allows for the introduction of the nitro group at the desired position.
  • Cyclization: Another method includes cyclizing appropriate precursors, such as reacting 4-chloropyrazole with 2-nitropyrazine in the presence of catalysts at elevated temperatures, often using solvents like dimethylformamide or acetonitrile to facilitate the reaction.

In industrial settings, optimized batch reactions or continuous flow reactors may be employed to enhance yield and purity during synthesis .

4-Chloro-2-nitropyrazolo[1,5-A]pyrazine has several applications across various fields:

  • Medicinal Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds that may exhibit pharmacological properties.
  • Material Science: The compound is explored for developing new materials with unique photophysical properties due to its electronic structure.
  • Biological Research: Ongoing studies aim to elucidate its potential as a pharmacophore in drug design targeting specific biological pathways .

The interaction studies of 4-Chloro-2-nitropyrazolo[1,5-A]pyrazine reveal its ability to bind to specific molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the chlorine atom may form covalent bonds with nucleophilic sites on proteins or other biomolecules. These interactions can modulate enzyme activity and influence cellular processes, highlighting its potential therapeutic applications .

Several compounds share structural similarities with 4-Chloro-2-nitropyrazolo[1,5-A]pyrazine:

Compound NameStructural DifferencesUnique Features
4-Chloro-2-nitropyrazolo[1,5-A]pyrimidineContains a pyrimidine ring instead of pyrazineDifferent biological activity profiles
4-Chloro-2-nitropyrazolo[1,5-A]triazineIncorporates a triazine ringVarying reactivity due to different nitrogen count
4-Chloro-2-nitropyrazolo[1,5-A]quinoxalineFeatures a quinoxaline ringPotentially unique biological activities

The uniqueness of 4-Chloro-2-nitropyrazolo[1,5-A]pyrazine lies in its specific combination of pyrazole and pyrazine rings, which imparts distinct electronic and steric properties that differ from those of related compounds. This structural specificity is crucial for its unique reactivity and potential applications in medicinal chemistry and material science.

XLogP3

1.1

Hydrogen Bond Acceptor Count

4

Exact Mass

197.9944530 g/mol

Monoisotopic Mass

197.9944530 g/mol

Heavy Atom Count

13

Dates

Last modified: 02-18-2024

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